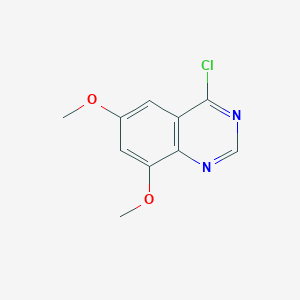

4-Chloro-6,8-dimethoxyquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

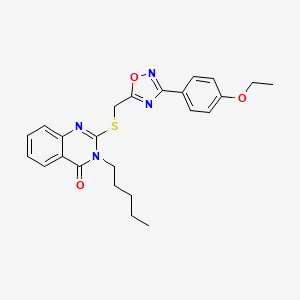

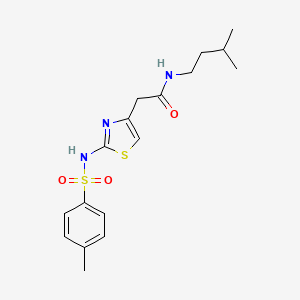

4-Chloro-6,8-dimethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O2 . It is a versatile synthetic intermediate used in various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves a multi-step chemical process starting from vanillin. Key steps include methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. Another study reports a similar synthetic pathway with a mild reaction condition, yielding a final product with an overall yield of 26%, demonstrating the process’s adaptability for industrial production.Molecular Structure Analysis

The molecular structure of this compound is analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The compound has a molecular weight of 224.64 g/mol .Chemical Reactions Analysis

This compound serves as a key intermediate in the synthesis of a variety of quinazoline derivatives. Its chemical reactions often involve nucleophilic substitution, highlighting its versatility in chemical synthesis for producing compounds with potential inhibitory activity against tumor cells.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to their potential biological activities. For instance, the compound’s ability to undergo various chemical reactions, such as nucleophilic substitution, enables the synthesis of derivatives with evaluated inhibitory effects on tumor cells . The compound has a density of 1.3±0.1 g/cm3 .Applications De Recherche Scientifique

1. Synthesis and Validation in Pharmaceutical Processes

4-Chloro-6,8-dimethoxyquinazoline plays a crucial role in the synthesis of key intermediates for antihypertensive drugs such as doxazosin mesylate, prazosin, alfuzosin, and terazosin. Its use in the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, which is a precursor for these medications, has been extensively studied. A reversed-phase high-performance liquid chromatographic (HPLC) method has been developed and validated for monitoring the synthesis of this key intermediate, demonstrating its importance in pharmaceutical manufacturing processes (Rao, Nagaraju, Jena, & Kumaraswamy, 2006).

2. DNA-Binding and Anticancer Applications

Research has shown that derivatives of this compound, such as N-alkylanilinoquinazoline compounds, can significantly interact with DNA. These interactions have been explored for their potential as anticancer agents. Studies on the binding strength and mode to DNA by various spectral and gel electrophoresis techniques have revealed that certain derivatives exhibit notable DNA interaction, suggesting their use in anticancer therapies (Garofalo et al., 2010).

3. Antimicrobial and Antitumor Activities

Novel derivatives of this compound have been synthesized and tested for their antimicrobial and antitumor activities. These derivatives have shown promising results in combating various human tumor cell lines and microbial strains, including Gram-positive and Gram-negative bacteria, and fungi. This highlights the compound's potential in developing new therapeutic agents for cancer and infectious diseases (Kassab, Gedawy, Mahmoud, & Khattab, 2016).

4. Apoptosis Induction and Blood-Brain Barrier Penetration

Derivatives of this compound have been identified as potent apoptosis inducers and efficacious anticancer agents. These compounds, through structure-activity relationship (SAR) studies, have shown to possess excellent blood-brain barrier penetration and efficacy in various cancer models, highlighting their potential as effective cancer therapeutics (Sirisoma et al., 2009).

5. Novel Synthesis Routes and Industrial Applicability

The compound has been a subject of research in developing novel synthesis routes and methodologies. These studies focus on improving the yield and efficiency of the synthesis process, making it more adaptable for industrial production. Such research contributes to the scalability and cost-effectiveness of pharmaceutical compounds containing this compound (Qu, 2006).

Orientations Futures

Halogenated quinazolinones and quinazolines, like 4-Chloro-6,8-dimethoxyquinazoline, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives . This suggests that this compound and its derivatives have potential applications in pharmaceuticals and materials, indicating promising future directions .

Propriétés

IUPAC Name |

4-chloro-6,8-dimethoxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)12-5-13-10(7)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNXMRGXLHLQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155960-96-6 |

Source

|

| Record name | 4-chloro-6,8-dimethoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798917.png)

![2-Cyano-N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]pyridine-3-sulfonamide](/img/structure/B2798918.png)

![methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2798929.png)